molecular formula C19H19N5O4 B14093218 ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate

ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate

Cat. No.: B14093218
M. Wt: 381.4 g/mol
InChI Key: AIENYMRAGCPIKS-UHFFFAOYSA-N
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Description

Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound with a unique structure that combines an imidazo[1,2-g]purine core with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-g]purine derivatives and benzoate esters. Examples include:

Uniqueness

What sets ethyl 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate apart is its unique combination of an imidazo[1,2-g]purine core with a benzoate ester group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate

InChI

InChI=1S/C19H19N5O4/c1-5-28-17(26)12-6-8-13(9-7-12)23-10(2)11(3)24-14-15(20-18(23)24)22(4)19(27)21-16(14)25/h6-9H,5H2,1-4H3,(H,21,25,27)

InChI Key

AIENYMRAGCPIKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

Origin of Product

United States

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